molecular formula C6H14N2O2 B13270518 2-Amino-3-(propan-2-yloxy)propanamide

2-Amino-3-(propan-2-yloxy)propanamide

Cat. No.: B13270518
M. Wt: 146.19 g/mol
InChI Key: VTPZLBGOXHPAPS-UHFFFAOYSA-N
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Description

2-Amino-3-(propan-2-yloxy)propanamide is an organic compound with the molecular formula C6H14N2O2. It is characterized by the presence of an amino group, a propanamide group, and an isopropoxy group. This compound is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(propan-2-yloxy)propanamide typically involves the reaction of 3-chloro-2-hydroxypropylamine with isopropyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the isopropoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(propan-2-yloxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The isopropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(propan-2-yloxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-amino-3-propan-2-yloxypropanamide

InChI

InChI=1S/C6H14N2O2/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)

InChI Key

VTPZLBGOXHPAPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C(=O)N)N

Origin of Product

United States

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